molecular formula C19H29NO3 B13547989 (2R,3S,11bR)-Dihydrotetrabenazine

(2R,3S,11bR)-Dihydrotetrabenazine

Cat. No.: B13547989
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-USXIJHARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,11bR)-Dihydrotetrabenazine (DHTBZ) is a stereoisomer of dihydrotetrabenazine, a metabolite of the antipsychotic drug tetrabenazine (TBZ). TBZ is a reversible inhibitor of vesicular monoamine transporter 2 (VMAT2), which regulates the storage and release of monoamines like dopamine and serotonin. In vivo, TBZ undergoes carbonyl reductase-mediated reduction at its ketone group, generating four primary DHTBZ stereoisomers with trans-configuration at C-3 and C-11b. However, due to three chiral centers (C-2, C-3, and C-11b), eight possible DHTBZ stereoisomers exist, including four with cis-configuration at C-3 and C-11b. (2R,3S,11bR)-DHTBZ belongs to the latter group and is synthesized via stereoselective reduction and resolution methods .

This isomer exhibits moderate VMAT2 binding affinity (Ki = 71.1 ± 6.66 nM) compared to other stereoisomers, with its pharmacological profile influenced by the (3S,11bR)-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bR)-Dihydrotetrabenazine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

While the search results do not focus specifically on the applications of "(2R,3S,11bR)-Dihydrotetrabenazine," they do provide information on the uses of closely related compounds, including dihydrotetrabenazine and its derivatives, in treating conditions like tardive dyskinesia and Huntington's disease .

Tetrabenazine and Dihydrotetrabenazine
Tetrabenazine (TBZ) is used to treat Huntington's chorea and other hyperkinetic movement disorders . It works by reversibly binding to the vesicular monoamine transporter 2 (VMAT2), which reduces the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm .

Dihydrotetrabenazine Isomers and VMAT2 Inhibition
Dihydrotetrabenazine isomers are also VMAT2 inhibitors . Isomers C and B of dihydrotetrabenazine have high activity in binding to VMAT2 but exhibit weak or non-existent dopamine receptor binding activity and lack Dopamine Transporter (DAT) binding activity . This suggests that these compounds may lack the dopaminergic side effects produced by tetrabenazine .

9-Trifluoroethoxy-dihydrotetrabenazine
9-trifluoroethoxy-dihydrotetrabenazine (13e) is a promising compound for treating tardive dyskinesia . Valbenazine and deutetrabenazine are currently the only FDA-approved drugs for tardive dyskinesia, and they also act by blocking VMAT2 . However, these drugs can undergo demethylation, leading to reduced availability and genetic polymorphism issues related to CYP2D6 metabolism .

Mechanism of Action

The mechanism of action of (2R,3S,11bR)-Dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, it reduces the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, thereby modulating neuronal activity and reducing hyperkinetic movements .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

DHTBZ stereoisomers differ in configurations at three chiral centers (C-2, C-3, and C-11b). Key compounds for comparison include:

  • (2R,3R,11bR)-DHTBZ (+)-2: Highest VMAT2 affinity (Ki = 3.96 nM).
  • (2S,3R,11bR)-DHTBZ (+)-3: Moderate affinity (Ki = 13.4 nM).
  • (2R,3S,11bR)-DHTBZ (+)-4: Focus compound (Ki = 71.1 nM).
  • (2S,3S,11bS)-DHTBZ (−)-2: Weakest affinity (Ki = 23,700 nM).

The (3R,11bR)-configuration in (+)-2 and (+)-3 confers optimal VMAT2 binding, while the (3S,11bR)-configuration in (+)-4 reduces potency .

Binding Affinity Data

Compound Configuration (C-2, C-3, C-11b) Ki (nM) ± SEM Relative Potency vs. (+)-2 Source Study
(2R,3R,11bR)-DHTBZ (+)-2 R, R, R 3.96 ± 0.40 1× (Reference) Kilbourn et al.
(2S,3R,11bR)-DHTBZ (+)-3 S, R, R 13.4 ± 1.36 ~3× weaker Current study
(2R,3S,11bR)-DHTBZ (+)-4 R, S, R 71.1 ± 6.66 ~18× weaker Current study
(2S,3S,11bS)-DHTBZ (−)-2 S, S, S 23,700 ± 2350 ~6,000× weaker Kilbourn et al.
(2S,3R,11bS)-DHTBZ (−)-4 S, R, S 4630 ± 350 ~1,170× weaker Current study

Key Observations :

  • The (3R,11bR)-configuration (e.g., (+)-2 and (+)-3) is critical for high VMAT2 affinity.
  • (+)-4’s (3S,11bR)-configuration results in a 18-fold reduction in potency compared to (+)-2 .
  • Stereochemical inversions at C-2 or C-11b (e.g., (−)-2 and (−)-4) drastically weaken binding.

Pharmacological and Metabolic Profiles

  • Synthetic Accessibility : (+)-4 is synthesized via stereoselective reduction of TBZ intermediates, but lower yields and purity compared to (+)-2 and (+)-3 limit its utility .
  • Metabolic Stability : Cis-configured isomers like (+)-4 may exhibit prolonged half-lives in vivo, though this is offset by reduced VMAT2 affinity .

Discrepancies in Literature Findings

  • Kilbourn et al. reported (+)-2’s Ki as 0.97 nM, whereas Gano et al. cited 1.9 nM. Similar variations exist for (−)-2 (2.2 mM vs. 202 nM) . These differences may stem from assay conditions (e.g., radioligand type, tissue preparation).
  • (+)-4’s Ki (71.1 nM) aligns with Clarke et al.’s findings, confirming its intermediate potency .

Biological Activity

(2R,3S,11bR)-Dihydrotetrabenazine, often abbreviated as DTBZ, is a significant metabolite derived from tetrabenazine, a drug primarily used to manage movement disorders such as Huntington's disease and Tourette syndrome. The biological activity of DTBZ is closely linked to its interaction with the vesicular monoamine transporter type 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitters in the brain.

Chemical Structure and Isomerism

Dihydrotetrabenazine possesses chiral centers at positions 2, 3, and 11b, leading to multiple stereoisomers. The specific isomer (2R,3S,11bR) has been identified as the biologically active form. It is essential to differentiate between the various enantiomers because their biological activities can significantly differ. For instance, research has shown that the (+)-(2R,3R,11bR) enantiomer exhibits a much higher affinity for VMAT2 compared to its counterparts .

The primary mechanism through which DTBZ exerts its biological effects involves:

  • Inhibition of VMAT2 : This inhibition leads to a decrease in the storage of monoamines such as dopamine in vesicles, resulting in depleted levels of these neurotransmitters in the synaptic cleft. This action is particularly beneficial in conditions characterized by excessive dopaminergic activity.
  • Comparative Affinity : Studies indicate that (+)-(2R,3R,11bR)-DTBZ binds more tightly to rat VMAT-2 (Ki = 0.97 nM) than the corresponding (−) enantiomer (Ki = 2.2 μM), highlighting its potential for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that DTBZ significantly affects neurotransmitter dynamics. For example:

  • VMAT2 Inhibition : The compound has been shown to inhibit [^3H]DA uptake in striatal synaptosomes with an IC50 value of approximately 6.11 nM .
  • Comparative Efficacy : When compared to other compounds targeting VMAT2, DTBZ exhibited superior efficacy in reducing dopamine levels in neuronal cultures.

In Vivo Studies

In vivo evaluations further support the efficacy of DTBZ:

  • Behavioral Models : Animal studies have indicated that administration of DTBZ leads to observable reductions in hyperactivity and other movement disorders associated with excessive dopaminergic signaling.
  • Pharmacokinetics : The pharmacokinetic profile of DTBZ shows that it achieves significant concentrations in the brain after systemic administration, which correlates with its pharmacodynamic effects on VMAT2 .

Case Studies

Several case studies have documented the clinical effectiveness of tetrabenazine and its metabolites like DTBZ:

  • Tourette Syndrome Management : Patients treated with tetrabenazine showed marked improvements in tic severity and frequency, attributed to the action of DTBZ on VMAT2.
  • Huntington's Disease : Clinical trials indicated that patients receiving tetrabenazine experienced reduced chorea symptoms, correlating with increased levels of DTBZ following metabolism .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIC50 for [^3H]DA uptake = 6.11 nM
In VivoSignificant reduction in motor symptoms
Binding AffinityKi for (+)-(2R,3R,11bR)-DTBZ = 0.97 nM
Clinical EfficacyImprovement in tic severity in Tourette patients

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiomerically pure (2R,3S,11bR)-Dihydrotetrabenazine (DHTBZ)?

  • Methodological Answer : The stereoselective synthesis of (2R,3S,11bR)-DHTBZ involves reducing tetrabenazine (TBZ) precursors using chiral catalysts or reagents. For example, borane-methyl sulfide in THF at controlled temperatures (−20°C) achieves high stereoselectivity (19:1 ratio for desired isomers). Subsequent purification via recrystallization (e.g., acetone-water) ensures enantiomeric purity >99% . Alternative enzymatic approaches using ketoreductases (KREDs) enable kinetic resolution of racemic TBZ, directly yielding (2R,3R,11bR)-DHTBZ precursors, which can be further modified .

Q. How is the stereochemical configuration of (2R,3S,11bR)-DHTBZ validated experimentally?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak IC (eluent: 100% MeOH + 0.1% Et₂NH) confirms enantiomeric purity. Absolute configuration is determined via X-ray crystallography (e.g., p-toluenesulfonate derivatives) or 2D-NMR (NOESY) to observe nuclear Overhauser effects between key protons (e.g., C-2 and C-11b hydrogens) . Optical rotation data ([α]D) and HRMS further corroborate structural integrity .

Q. What in vitro assays are used to evaluate VMAT2 binding affinity for (2R,3S,11bR)-DHTBZ?

  • Methodological Answer : Competitive binding assays with [³H]dihydrotetrabenazine in rat striatal membranes quantify Ki values. Incubation with varying concentrations of (2R,3S,11bR)-DHTBZ (0.1–10,000 nM) displaces radioligand binding. Nonlinear regression analysis (e.g., GraphPad Prism) calculates Ki using the Cheng-Prusoff equation. This method reliably distinguishes stereoisomer-specific binding, with (2R,3S,11bR)-DHTBZ showing Ki = 71.1 ± 6.66 nM, indicating moderate affinity compared to high-affinity isomers like (2R,3R,11bR)-DHTBZ (Ki = 3.96 nM) .

Advanced Research Questions

Q. How can discrepancies in reported Ki values for DHTBZ stereoisomers across studies be resolved?

  • Methodological Answer : Contradictions (e.g., Kilbourn et al. vs. Gano et al. on (2R,3R,11bR)-DHTBZ Ki values) arise from assay conditions (e.g., membrane preparation purity, radioligand stability) or stereochemical impurities. Standardizing protocols—using identical species-derived tissues (rat vs. human), validating compound purity via chiral HPLC, and employing internal controls (e.g., (±)-TBZ as a reference)—reduces variability. Meta-analysis of raw binding curves (rather than averaged Ki values) may clarify outliers .

Q. What structural features govern the VMAT2 binding affinity of (2R,3S,11bR)-DHTBZ in SAR studies?

  • Methodological Answer : SAR analysis reveals that the (3R,11bR)-configuration maximizes VMAT2 affinity (Ki < 15 nM), while the (3S,11bR)-configuration in (2R,3S,11bR)-DHTBZ reduces potency (Ki = 71.1 nM). Molecular docking studies suggest that the isobutyl group at C-3 and methoxy groups at C-9/10 stabilize hydrophobic interactions with VMAT2’s binding pocket. Modifying C-2 (e.g., fluorination) or introducing bulky substituents at C-11b disrupts binding, highlighting steric constraints .

Q. How do in vivo pharmacokinetics of (2R,3S,11bR)-DHTBZ differ from its enantiomers in Huntington’s disease models?

  • Methodological Answer : LC-MS/MS quantifies plasma and brain concentrations of (2R,3S,11bR)-DHTBZ following administration of racemic TBZ. In humans, (2R,3S,11bR)-DHTBZ exhibits lower AUC (area under the curve) compared to high-affinity isomers like (2R,3R,11bR)-DHTBZ, likely due to faster hepatic clearance. Microdialysis in rodent striata shows weaker dopamine depletion (20–30% reduction vs. 70–80% for (2R,3R,11bR)-DHTBZ), aligning with its lower VMAT2 affinity .

Q. What strategies mitigate racemization during large-scale synthesis of (2R,3S,11bR)-DHTBZ?

  • Methodological Answer : Racemization at C-3/C-11b is minimized by avoiding high temperatures (>40°C) and acidic/basic conditions during synthesis. Borane-mediated reductions at −20°C and non-polar solvents (e.g., THF) preserve stereochemistry. Post-synthesis stabilization via salt formation (e.g., mesylate salts) reduces epimerization. Process analytical technology (PAT) monitors chiral purity in real-time using inline HPLC .

Table 1. VMAT2 Binding Affinity of Key DHTBZ Stereoisomers

StereoisomerKi (nM)Study Reference
(2R,3R,11bR)-DHTBZ3.96 ± 0.40
(2R,3S,11bR)-DHTBZ71.1 ± 6.66
(2S,3R,11bR)-DHTBZ13.4 ± 1.36
(2S,3S,11bS)-DHTBZ2460 ± 333

Table 2. Synthetic Yields for (2R,3S,11bR)-DHTBZ

MethodYield (%)Purity (ee)Reference
Borane/THF reduction43>99%
KRED enzymatic resolution5598%

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1

InChI Key

WEQLWGNDNRARGE-USXIJHARSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.